Cas no 1217034-19-9 (N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
![N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide structure](https://ja.kuujia.com/scimg/cas/1217034-19-9x500.png)
N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide 化学的及び物理的性質
名前と識別子
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- N-(1-benzylpiperidin-4-yl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
- N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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- インチ: 1S/C29H35N5O2/c1-22-11-19-34(20-12-22)27-29(31-16-15-30-27)36-26-9-7-24(8-10-26)28(35)32-25-13-17-33(18-14-25)21-23-5-3-2-4-6-23/h2-10,15-16,22,25H,11-14,17-21H2,1H3,(H,32,35)
- InChIKey: ULJQHSSRWREJBR-UHFFFAOYSA-N
- ほほえんだ: C(NC1CCN(CC2=CC=CC=C2)CC1)(=O)C1=CC=C(OC2=NC=CN=C2N2CCC(C)CC2)C=C1
N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-3236-2μmol |
N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1217034-19-9 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-3236-2mg |
N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1217034-19-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-3236-1mg |
N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide |
1217034-19-9 | 1mg |
$54.0 | 2023-09-10 |
N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamideに関する追加情報
Introduction to N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide (CAS No. 1217034-19-9)
N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide, identified by its CAS number 1217034-19-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes piperidine and pyrazine moieties, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is meticulously designed to interact with biological targets in a highly specific manner. The presence of the benzylpiperidine group at the N-position suggests potential binding affinities with receptors or enzymes involved in neurological and cardiovascular pathways. Additionally, the pyrazine ring, substituted with a methylpiperidine moiety, introduces additional conformational flexibility, which is often exploited to enhance pharmacological activity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of piperidine and pyrazine derivatives. These heterocyclic compounds have demonstrated remarkable efficacy in modulating various biological processes, including neurotransmitter release, ion channel function, and enzyme inhibition. The benzamide group further enhances the pharmacological profile of this compound by providing a site for hydrogen bonding interactions, which are crucial for achieving high binding affinity and stability in biological systems.
One of the most compelling aspects of N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is its potential application in the treatment of neurological disorders. Emerging research indicates that compounds with similar structural motifs may exert therapeutic effects by interacting with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are pivotal in regulating mood, cognition, and motor control, making such compounds attractive candidates for the development of new treatments for conditions like depression, anxiety, and Parkinson's disease.
The synthesis of N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the benzyl group at the piperidine nitrogen enhances solubility and bioavailability, while the pyrazine-pyridine linkage provides a scaffold for further functionalization. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-y)pyrazin -2 -y l]oxy}benzamide to its target proteins with remarkable accuracy. Molecular docking studies have revealed that this compound can bind to various receptor sites with high affinity, suggesting multiple potential therapeutic applications. These computational insights have guided experimental efforts toward optimizing the molecular structure for improved pharmacological properties.
The pharmacokinetic profile of N-(1-benzylpiperidin -4 -y l)-4-{[3-( 4 -methylpi per idi n -1 -y l)py raz i n -2 -y l]oxy}benzamide is another critical aspect that has been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical translation. The presence of metabolic pathways that allow for rapid clearance while minimizing toxicity underscores its potential as a safe and effective therapeutic agent.
In conclusion, N-(1-benzylpiperidin -4 -y l)-4-{[3-( 4 -methylpi per idi n -1 -y l)py raz i n -2 -y l]oxy}benzamide represents a significant advancement in the field of pharmaceutical chemistry. Its complex structure, derived from piperidine and pyrazine moieties, positions it as a versatile tool for drug discovery and development. With ongoing research focused on elucidating its mechanisms of action and optimizing its pharmacological properties, this compound holds immense promise for addressing a range of neurological and cardiovascular disorders.
1217034-19-9 (N-(1-benzylpiperidin-4-yl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide) 関連製品
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